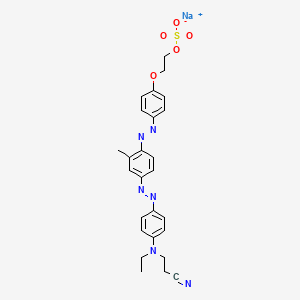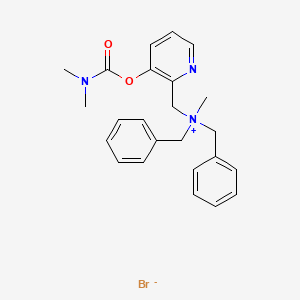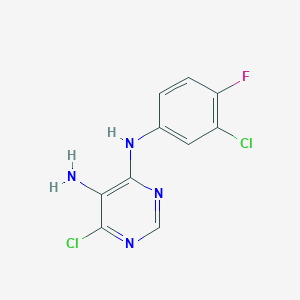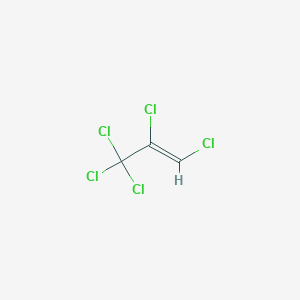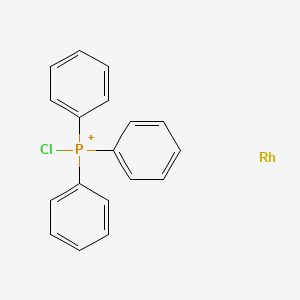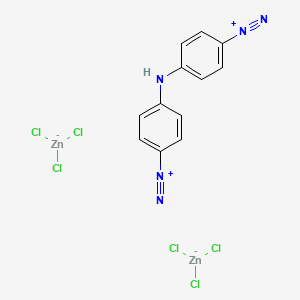
Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride is a compound that belongs to the class of heterocyclic organic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride typically involves the following steps:
Friedel-Crafts Acylation: The benzothiophene ring undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Pyrrolidine Addition: The acylated benzothiophene is then reacted with pyrrolidine under basic conditions to form the pyrrolidinomethyl ketone derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction.
Substitution: Halogenating agents, nucleophiles, and electrophiles for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Benzo[b]thiophene: A simpler structure without the pyrrolidine moiety.
Pyrrolidinone Derivatives: Compounds with a pyrrolidinone ring instead of the pyrrolidinomethyl ketone structure.
Benzothiazole Derivatives: Compounds with a benzothiazole ring, which is structurally similar to benzothiophene.
Uniqueness: Benzo(b)thien-3-yl pyrrolidinomethyl ketone hydrochloride is unique due to the combination of the benzothiophene and pyrrolidine moieties, providing a distinct set of chemical and biological properties that are not found in simpler or structurally different analogs.
Eigenschaften
CAS-Nummer |
7349-49-7 |
|---|---|
Molekularformel |
C14H16ClNOS |
Molekulargewicht |
281.8 g/mol |
IUPAC-Name |
1-(1-benzothiophen-3-yl)-2-pyrrolidin-1-ium-1-ylethanone;chloride |
InChI |
InChI=1S/C14H15NOS.ClH/c16-13(9-15-7-3-4-8-15)12-10-17-14-6-2-1-5-11(12)14;/h1-2,5-6,10H,3-4,7-9H2;1H |
InChI-Schlüssel |
KUPRXJGWLKSRGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC[NH+](C1)CC(=O)C2=CSC3=CC=CC=C32.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


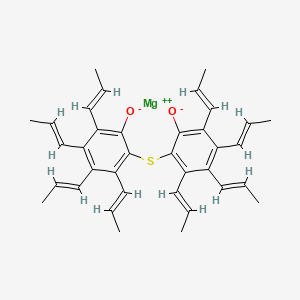
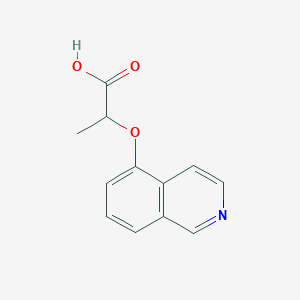
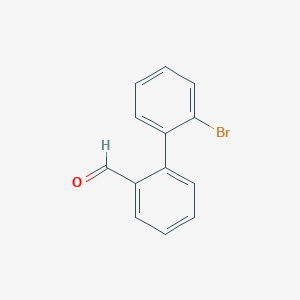
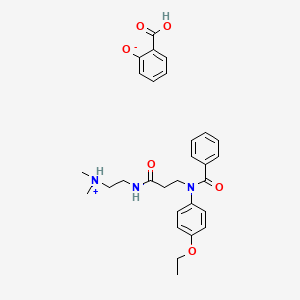
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)

